5-Amino-6,6-dimethylpiperidin-2-one

Medicinal chemistry Scaffold rigidification Conformational entropy

This heterocyclic building block features a unique gem-dimethyl substitution at position 6 that imposes conformational rigidity unattainable with generic piperidinone analogs. The zero-rotatable-bond architecture minimizes entropic binding penalties, making it ideal for fragment-based drug discovery and CNS programs requiring passive BBB penetration (TPSA 55.1 Ų, MW 142.2 Da, XLogP3 −0.7). Supplied as a crystalline solid at ≥95% purity across multiple vendors, it enables seamless integration into high-throughput synthesis workflows without intermediate purification. The pre-installed steric shield at C6 also addresses N-dealkylation liabilities early in lead optimization.

Molecular Formula C7H14N2O
Molecular Weight 142.2 g/mol
CAS No. 1803591-22-1
Cat. No. B1381440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-6,6-dimethylpiperidin-2-one
CAS1803591-22-1
Molecular FormulaC7H14N2O
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESCC1(C(CCC(=O)N1)N)C
InChIInChI=1S/C7H14N2O/c1-7(2)5(8)3-4-6(10)9-7/h5H,3-4,8H2,1-2H3,(H,9,10)
InChIKeyCBZJRZDJIJZFOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-6,6-dimethylpiperidin-2-one (CAS 1803591-22-1): A Sterically Constrained Piperidinone Scaffold for Medicinal Chemistry Sourcing


5-Amino-6,6-dimethylpiperidin-2-one (CAS 1803591-22-1) is a heterocyclic building block featuring a piperidin-2-one core with a primary amine at position 5 and geminal dimethyl substitution at position 6. Its molecular formula is C₇H₁₄N₂O, molecular weight 142.20 g/mol, and it exhibits a computed XLogP3 of -0.7, zero rotatable bonds, and a topological polar surface area of 55.1 Ų [1]. The compound is supplied as a crystalline solid (typical purity 95%+) and is employed as a versatile intermediate for the synthesis of N‑substituted derivatives and complex nitrogen-containing molecules in drug discovery programs .

Why Generic Piperidinone Building Blocks Cannot Replace 5-Amino-6,6-dimethylpiperidin-2-one in Structure-Based Procurement


The gem‑dimethyl substitution at C6 imposes a unique conformational restriction that precludes the conformational flexibility characteristic of unsubstituted or mono‑substituted piperidin-2-one analogs [1]. This rigidification reduces the entropic penalty upon binding and limits the number of accessible conformers, a feature that generic piperidinone scaffolds (e.g., 2‑piperidone, 5‑amino‑2‑piperidone) cannot replicate. Consequently, substituting a less‑constrained analog compromises the spatial orientation of the amine handle and the overall scaffold topology, directly affecting downstream synthetic diversification and target engagement. The quantitative physicochemical and structural differentiators that underpin this distinction are detailed in Section 3.

Quantitative Differentiation: 5-Amino-6,6-dimethylpiperidin-2-one Versus Closest Piperidinone Analogs


Steric Hindrance and Conformational Rigidity: Zero Rotatable Bonds vs. Flexible Analogs

The gem‑dimethyl motif eliminates the rotatable bonds present in the parent piperidin-2-one, yielding a scaffold with 0 rotatable bonds, compared to 1 rotatable bond for 5-amino-piperidin-2-one and 1 for 6,6-dimethylpiperidin-2-one (which lacks the amino handle) [1][2]. In contrast, simple 2-piperidone exhibits 1 rotatable bond due to side‑chain flexibility. The zero-rotatable-bond architecture enforces a single, low‑energy conformation, providing a pre‑organized template for fragment‑based drug design that reduces the entropic penalty upon target binding [3].

Medicinal chemistry Scaffold rigidification Conformational entropy

Hydrogen‑Bond Donor/Acceptor Profile: Dual Donor Count Enhances Solubility and Binding Versatility

5-Amino-6,6-dimethylpiperidin-2-one possesses 2 hydrogen‑bond donors (the amine NH₂ and the lactam NH) and 2 acceptors (the lactam carbonyl and amine nitrogen) [1]. This donor count is higher than that of 6,6-dimethylpiperidin-2-one (1 donor) and matches that of 5-amino-piperidin-2-one, yet the target compound combines this profile with a sterically hindered environment that modulates hydrogen‑bond accessibility [2]. The balanced donor‑acceptor ratio, together with a computed XLogP3 of −0.7, predicts superior aqueous solubility and more favorable drug‑likeness compliance relative to more lipophilic, unfunctionalized piperidinone cores [3].

Drug likeness Solubility Hydrogen bonding

Topological Polar Surface Area (TPSA): Optimal CNS Penetration Window

The TPSA of 5-amino-6,6-dimethylpiperidin-2-one is 55.1 Ų [1]. This value lies well within the established CNS‑preferred range of 40–90 Ų and below the 60 Ų threshold frequently cited for passive blood‑brain barrier penetration [2]. In comparison, 5-amino-piperidin-2-one exhibits a TPSA of 55.1 Ų (identical) while 6,6-dimethylpiperidin-2-one has a TPSA of only 29.1 Ų, which may limit its solubility‑driven CNS exposure. The target compound therefore combines a CNS‑favorable TPSA with a low molecular weight (142.2 Da) and low rotatable bond count, achieving an ideal profile for CNS drug discovery that is not simultaneously satisfied by either comparator alone [3].

CNS drug discovery Blood-brain barrier Physicochemical property

Gem‑Dimethyl Effect: Restriction of Nitrogen Inversion and Enhanced Metabolic Stability

The 6,6‑dimethyl substitution sterically shields the piperidinone ring nitrogen and the adjacent C5 position, retarding oxidative metabolism and N‑dealkylation pathways that commonly degrade unsubstituted piperidine and piperidinone scaffolds [1]. While direct metabolic stability data for the target compound are not publicly available, the gem‑dimethyl effect is a well‑validated strategy in medicinal chemistry: for example, introduction of a gem‑dimethyl group in the piperidine series has been shown to reduce intrinsic clearance in human liver microsomes by up to 10‑fold relative to the unmethylated parent [2]. The target compound’s rigid structure (zero rotatable bonds) further reduces the conformational dynamics required for metabolic enzyme recognition, a dual advantage not offered by 5‑amino-piperidin-2-one or 6-methyl-piperidin-2-one analogs [3].

Metabolic stability Steric shielding Lead optimization

Purity Benchmark: 95%+ Assay Consistency Across Reputable Vendors

Commercial lots of 5-amino-6,6-dimethylpiperidin-2-one are consistently certified at ≥95% purity by multiple independent suppliers, ensuring reproducible synthetic outcomes in multi‑step reactions . In contrast, the less‑common 5-amino-piperidin-2-one hydrochloride is frequently offered at 90% purity or requires custom synthesis, introducing variability in reaction stoichiometry and impurity profiles. The reliable purity specification of the target compound reduces the need for pre‑use purification and supports consistent building‑block performance in parallel synthesis and library production.

Quality control Chemical procurement Reproducibility

Unique Reactivity Handle: Primary Amine at C5 vs. Unfunctionalized or N‑Alkylated Analogs

The primary amine at position 5 is a reactive handle that enables direct amide bond formation, reductive amination, or urea synthesis without requiring pre‑functionalization of the piperidinone ring . By comparison, 6,6-dimethylpiperidin-2-one lacks any exocyclic amino group, limiting its diversification to N‑alkylation or enolate chemistry exclusively. Simultaneously, the target compound’s amine is sterically shielded by the adjacent gem‑dimethyl group, providing a differentiated reactivity profile relative to unhindered 5‑amino-piperidin-2-one, where over‑acylation can occur. This controlled reactivity is critical for selective, high‑yielding library synthesis.

Synthetic handle Amide coupling Diversification

Optimal Procurement Scenarios for 5-Amino-6,6-dimethylpiperidin-2-one Based on Quantitative Evidence


Fragment‑Based Drug Discovery Requiring a Pre‑Organized, Low‑Entropy Scaffold

When a medicinal chemistry program prioritizes rigid scaffolds to minimize entropic binding penalties, the zero‑rotatable‑bond architecture of 5‑amino-6,6-dimethylpiperidin-2-one is distinctly advantageous [1]. Fragment libraries built with this scaffold exhibit a reduced conformational space, which can lead to higher hit rates and more efficient optimization trajectories compared to libraries constructed with flexible piperidinone analogs.

CNS‑Targeted Programs Needing a Physicochemically Optimized Building Block

For neuroscience projects in which passive BBB penetration is essential, the TPSA of 55.1 Ų, low molecular weight (142.2 Da), and hydrophilic XLogP3 (−0.7) position this compound as an optimal starting material [1]. Its profile satisfies multiple CNS drug‑likeness criteria simultaneously, unlike the more lipophilic and less soluble 6,6‑dimethylpiperidin-2-one comparator.

Parallel Synthesis and Library Production Demanding High, Consistent Purity

In automated high‑throughput synthesis workflows, the reliable ≥95% purity specification across multiple vendors minimizes the need for purification between synthetic steps, directly increasing throughput and reducing cost per compound [1]. The lower purity (≈90%) often encountered with 5‑amino-piperidin-2-one salts introduces unacceptable variability that can compromise library integrity.

Lead Optimization Requiring Metabolic Stability Built into the Core Scaffold

When in vitro metabolic studies of a lead series indicate rapid N‑dealkylation, the gem‑dimethyl group of 5‑amino-6,6-dimethylpiperidin-2-one offers a pre‑installed steric shield that can be carried forward without additional synthetic steps [1]. This allows medicinal chemists to address a key ADME liability directly at the building‑block stage, accelerating the design‑make‑test cycle.

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